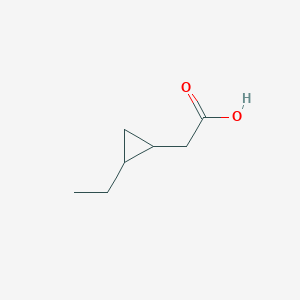
2-(2-Ethylcyclopropyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethylcyclopropyl)acetic acid is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. It is used as a building block in various chemical syntheses .
Molecular Structure Analysis
The linear formula for 2-(2-Ethylcyclopropyl)acetic acid is C7H12O2 . This indicates that the molecule consists of seven carbon atoms, twelve hydrogen atoms, and two oxygen atoms.Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Reactivity
Ethyl cyclopropylidene acetate, an analog of 2-(2-Ethylcyclopropyl)acetic acid, is synthesized via an acid-catalyzed Wittig reaction. It serves as an equivalent to senecioic acid esters in aprotic double Michael reactions to yield spirocyclopropyl-substituted bicyclo[2.2.2]octanes, showcasing its utility in synthetic organic chemistry (Spitzner & Swoboda, 1986). The cyclopropane acetic acid ethyl esters, related to 2-(2-Ethylcyclopropyl)acetic acid, are synthesized from cyclopropyl alkyl ketones through a reaction with lead (IV) acetate in triethyl orthoformate, highlighting a convenient one-step process for preparing these compounds (Nongkhlaw et al., 2005).
Biochemical Applications and Plant Growth
Ethylene and Plant Growth Regulation
1-Aminocyclopropane-1-carboxylic acid (ACC), a precursor of ethylene related to 2-(2-Ethylcyclopropyl)acetic acid, is known to increase under biotic and abiotic stress in plants. ACC deaminase-producing beneficial rhizobacteria can degrade ACC, reducing stress-induced ethylene, thus enhancing plant growth, membrane stability, and biochemical parameters in Panicum maximum under stress conditions. These findings demonstrate the potential application of compounds related to 2-(2-Ethylcyclopropyl)acetic acid in agriculture and bioethanol production (Tiwari et al., 2018).
Safety And Hazards
The safety information available indicates that 2-(2-Ethylcyclopropyl)acetic acid may pose certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-(2-ethylcyclopropyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-5-3-6(5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOJGQPRLFTAOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylcyclopropyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

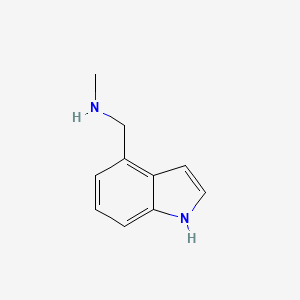
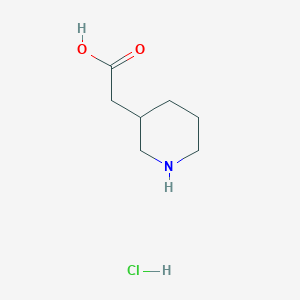
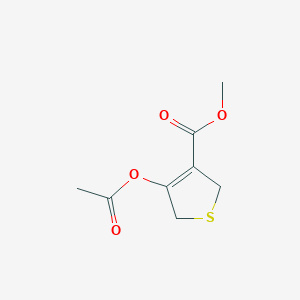
![1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B1314133.png)

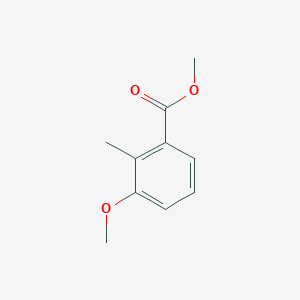

![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)




![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)
